![molecular formula C12H13BrN2 B2927504 2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole CAS No. 1896192-15-6](/img/structure/B2927504.png)

2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

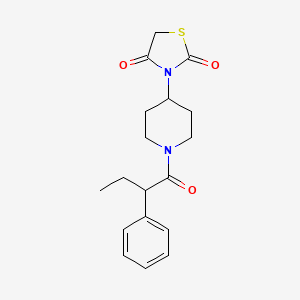

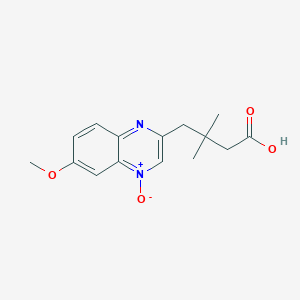

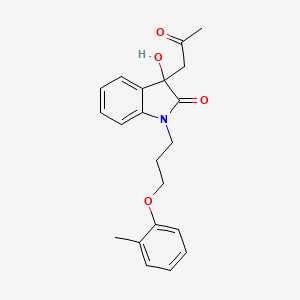

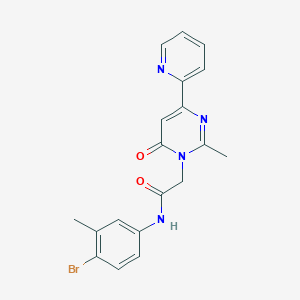

“2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole” is a chemical compound with the CAS Number: 1896192-15-6 . It has a molecular weight of 265.15 . It is a powder at room temperature .

Physical And Chemical Properties Analysis

“2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole” is a powder at room temperature . It has a molecular weight of 265.15 .科学的研究の応用

Anticancer Activity

A method for assembling imidazo[2,1-b][1,3]thiazole systems, which are derived from γ-bromodipnones including related structures, has shown potential anticancer activity. Specifically, one compound demonstrated a moderate ability to suppress the growth of kidney cancer cells, indicating a potential pathway for developing new anticancer agents (Potikha & Brovarets, 2020).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, closely related to the requested compound, have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. These derivatives, including bromo-substituted variants, exhibited high inhibition performance, showcasing the compound's utility in corrosion protection applications (Saady et al., 2021).

Antimicrobial and Antifungal Properties

Newly synthesized 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, incorporating structures similar to the query compound, have been preliminarily evaluated for their anti-leishmanial, antioxidant, and antifungal activities. Some of these compounds showed significant activities, highlighting their potential in developing treatments for infectious diseases (Hussain et al., 2009).

Antioxidant Activities

The antioxidant capacity of novel imidazole derivatives has been explored, revealing potential applications in combating oxidative stress-related diseases. This research underscores the versatility of imidazole compounds in medicinal chemistry (Hussain & Al-lami, 2022).

Material Science Applications

Imidazole derivatives have been studied for their potential applications in material science, including as ligands for transition metal catalysts and in the synthesis of functional materials. These studies reveal the compound's utility beyond pharmaceuticals, into areas such as catalysis and material development (Joo, Touré, & Sames, 2010).

作用機序

Target of Action

It’s worth noting that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .

Mode of Action

Boronic esters are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The sm coupling reaction, which boronic esters are often involved in, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water , which could potentially impact their bioavailability.

Result of Action

The sm coupling reaction, which boronic esters are often involved in, results in the formation of a new carbon–carbon bond .

Action Environment

The stability of boronic acids and their esters in water is known to be marginal , suggesting that the aqueous environment could influence the compound’s action and stability.

特性

IUPAC Name |

2-bromo-5-(4-propan-2-ylphenyl)-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBUGTZLQKKOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CN=C(N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Methylphenyl)cyclopropyl]methanamine](/img/structure/B2927423.png)

![2-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2927425.png)

![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927428.png)

![2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2927431.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2927436.png)

![8-(2-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927437.png)

![Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2927439.png)

![7-imino-N,N,8-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2927441.png)

![Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2927442.png)